MI-136

説明

Overview of Menin-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction as a Therapeutic Target

Menin, encoded by the MEN1 gene, is a nuclear scaffold protein that plays a vital role in regulating gene transcription through its interactions with various protein partners, including members of the MLL family. patsnap.com Menin functions as an adaptor protein, facilitating the interaction between chromatin modification systems and transcriptional machinery. patsnap.com This interaction is critical for orchestrating the expression of key gene clusters, such as HOX and MEIS1, which are fundamental to cell differentiation and proliferation. patsnap.com

The MLL protein (also known as KMT2A) is a histone methyltransferase involved in epigenetic regulation, specifically the methylation of lysine 4 on histone 3 (H3K4). oncotarget.com The interaction between Menin and the N-terminus of MLL1 is essential for recruiting the MLL complex to target genes. nih.govmdpi.com This protein-protein interaction has been validated as a therapeutic target in leukemia because it is not necessary for normal hematopoiesis. nih.govfrontiersin.org

Significance of MLL Rearrangements and Menin-MLL Complex in Malignancy Development

Chromosomal rearrangements involving the MLL gene at band 11q23 are frequently observed in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as in therapy-related leukemias and myelodysplastic syndrome (MDS). nih.govmdpi.com These rearrangements result in the formation of oncogenic MLL fusion proteins, where the C-terminal portion of MLL is replaced by various fusion partners. oncotarget.comnih.govshsmu.edu.cn Over 60 different protein partners have been identified, with AF4, AF9, ENL, AF6, ELL, and AF10 being among the most frequent. nih.gov

The oncogenic activity of these MLL fusion proteins is critically dependent on their direct interaction with Menin. nih.govfrontiersin.orgresearchgate.net By binding to MLL fusion proteins, Menin facilitates the aberrant transcription of genes essential for leukemogenesis, particularly HOXA9 and MEIS1. patsnap.comnih.govmdpi.comfrontiersin.org This dysregulation of gene expression drives the malignant phenotype of leukemia cells. patsnap.com Disruption of the Menin-MLL interaction using genetic methods has been shown to reverse the oncogenic activity of MLL fusion proteins and abrogate the development of acute leukemia in vivo. nih.gov The Menin-MLL complex is also implicated in malignancies beyond leukemia, including prostate, breast, liver, and endometrial cancers, highlighting its broader significance as a therapeutic target. patsnap.comnih.govmdpi.comnih.gov

Historical Context and Evolution of Menin-MLL Inhibitors in Drug Discovery

Historically, targeting protein-protein interactions with small molecules was considered challenging due to the large and often flat binding interfaces. patsnap.com However, advancements in structural biology and high-throughput screening techniques have facilitated the discovery of small molecules capable of inhibiting the Menin-MLL interaction. patsnap.com

Early compounds, such as MI-2 and its derivatives, demonstrated the feasibility of achieving significant inhibition of the Menin-MLL interaction, laying the groundwork for this field of research. patsnap.commdpi.com The understanding of the critical role of the Menin-MLL interaction in MLL-rearranged leukemias spurred significant efforts to develop potent and selective small molecule inhibitors. researchgate.netumich.edu Researchers at institutions like the University of Michigan have been instrumental in developing first-in-class small molecule compounds targeting this interaction. umich.edukuraoncology.com This research has progressed from initial discoveries to the development of compounds with promising preclinical activity, ultimately leading to the evaluation of several Menin-MLL inhibitors in clinical trials for acute leukemia and other cancers. shsmu.edu.cnresearchgate.nettandfonline.comnih.govsawo-oncology.chnih.gov

特性

IUPAC Name |

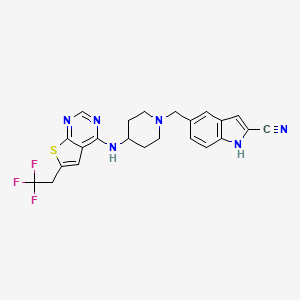

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJDGBGVBEYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound Mi-136

Chemical Structure and Properties

This compound has the formal name 5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]-1-piperidinyl]methyl]-1H-indole-2-carbonitrile. caymanchem.com Its molecular formula is C23H21F3N6S, and it has a molecular weight of 470.51. caymanchem.comamericanelements.com this compound is described as a crystalline solid. caymanchem.com

Biochemical Characterization of Binding Affinity and Inhibition Kinetics

Mechanism of Action: Inhibition of Menin-MLL Interaction

This compound functions by specifically inhibiting the interaction between Menin and MLL. selleckchem.com It binds to Menin, thereby blocking its association with MLL fusion proteins. patsnap.commedchemexpress.com This disruption prevents the formation of the oncogenic Menin-MLL complex on chromatin, which in turn leads to the downregulation of the aberrant gene expression program driven by MLL fusion proteins, including the suppression of HOXA9 and MEIS1 transcription. patsnap.commdpi.comfrontiersin.orgnih.gov

In biochemical assays, this compound has demonstrated potent inhibition of the Menin-MLL interaction, with an IC50 value of 31 nM and a Kd of 23.6 nM. medchemexpress.comcaymanchem.combertin-bioreagent.com

Research Findings and Preclinical Studies

Preclinical studies have investigated the effects of this compound in various cancer models.

Activity in Leukemia Models

While not as extensively documented as some other Menin-MLL inhibitors in leukemia models within the provided sources, the fundamental mechanism of this compound as a Menin-MLL inhibitor suggests potential activity in MLL-rearranged leukemias, consistent with the broader class of these inhibitors. Studies on related compounds like MI-463 and MI-503, which also inhibit the Menin-MLL interaction, have shown strong anti-cancer activity in AML and ALL preclinical models, inhibiting proliferation and inducing differentiation of leukemia cells. mdpi.comresearchgate.netacs.org The disruption of the Menin-MLL complex by inhibitors like this compound is expected to reverse the oncogenic activity of MLL fusion proteins in leukemia. nih.gov

Activity in Solid Tumor Models

Research has extended the investigation of Menin-MLL inhibitors, including this compound, to solid tumors where dysregulated Menin activity is implicated. patsnap.com

Prostate Cancer: this compound has been shown to inhibit androgen receptor (AR)-mediated transcription by blocking MLL recruitment via the Menin-MLL interaction. selleckchem.comcaymanchem.combertin-bioreagent.com Studies in AR-positive prostate cancer cell lines such as VCaP, LNCaP, and 22RV1 have shown sensitivity to this compound treatment. selleckchem.com this compound inhibited DHT-induced expression of AR target genes and blocked DHT-induced cell proliferation in AR-dependent cell lines. selleckchem.com Treatment with this compound also induced apoptosis in VCaP cells. selleckchem.com In VCaP tumor-bearing mice, treatment with this compound (40 mg/kg) led to a modest but significant reduction in tumor volume. selleckchem.com

Endometrial Cancer: this compound has been identified as a potential inhibitor for endometrial cancer. nih.govresearchgate.netresearchgate.net Through unbiased drug screening on mouse endometrial cancer organoids, this compound scored as an inhibitor. nih.govresearchgate.net Its therapeutic capacity was validated in tumor organoids in vitro and in an orthotopic mouse model in vivo, where it repressed tumor growth. nih.govresearchgate.netresearchgate.net this compound significantly inhibited the growth of endometrial cancer organoids derived from patients. nih.govresearchgate.net Transcriptome analysis revealed that the hypoxia-inducible factor (HIF) pathway was significantly downregulated by this compound treatment in endometrial cancer organoids. nih.govresearchgate.netresearchgate.net This suggests a novel molecular mechanism involving the Menin-HIF axis in endometrial cancer, distinct from its role in AML and prostate cancer. nih.govresearchgate.net The IC50 of this compound on endometrial cancer organoids was reported as 4.5 µM. researchgate.net

Breast Cancer: Studies have explored the activity of MLL1 inhibitors, including this compound and MI-503, in hormone receptor-positive breast cancer models, particularly those with PIK3CA mutations. aacrjournals.org this compound, in combination with PI3K inhibitors, demonstrated impaired clonogenicity in MCF7 and T47D breast cancer cells. aacrjournals.org

Data from Preclinical Studies:

| Model System | Compound | Key Finding | Relevant Genes/Pathways Targeted | Source |

| VCaP, LNCaP, 22RV1 cell lines | This compound | Inhibited cell proliferation, induced apoptosis (VCaP), inhibited AR signaling | Androgen Receptor (AR) target genes, ASH2L | selleckchem.commedchemexpress.com |

| VCaP xenograft mice | This compound | Reduced tumor volume | AR signaling | selleckchem.commedchemexpress.com |

| Mouse endometrial cancer organoids | This compound | Inhibited tumor organoid growth | Hypoxia-inducible factor (HIF) pathway (Nos2, Nos3, Cav1) | nih.govresearchgate.netresearchgate.net |

| Patient endometrial cancer organoids | This compound | Significantly inhibited growth | HIF pathway | nih.govresearchgate.net |

| MCF7, T47D breast cancer cells | This compound | Impaired clonogenicity (in combination with PI3K inhibitors) | MLL1/Menin association, potentially impacting H3K4 methylation | aacrjournals.org |

Cellular Responses Induced by Mi-136

Impact on Cell Proliferation and Viability

MI-136 has demonstrated effects on the proliferation and viability of cancer cells, particularly those dependent on androgen receptor (AR) signaling.

Studies in Androgen Receptor (AR)-Positive Cancer Cell Lines (e.g., VCaP, LNCaP, 22RV1)

AR-positive cell lines, such as VCaP, LNCaP, and 22RV1, have shown sensitivity to treatment with this compound in in vitro cell viability assays. selleckchem.combiocompare.comnih.gov this compound has been shown to inhibit cell proliferation in these cell lines. medchemexpress.comxcessbio.commedchemexpress.com

Research indicates that this compound exhibits IC₅₀ values (half-maximal inhibitory concentration) in the micromolar range for these cell lines. For instance, reported IC₅₀ values after 24 hours of incubation with this compound (0-20 µM) are 5.59 μM in LNCaP cells, 7.15 μM in VCaP cells, and 5.37 μM in 22RV1 cells. medchemexpress.comxcessbio.commedchemexpress.com

| Cell Line | IC₅₀ (µM) | Incubation Time |

| LNCaP | 5.59 | 24 h |

| VCaP | 7.15 | 24 h |

| 22RV1 | 5.37 | 24 h |

Assessment of Proliferative Blockage in DHT-Stimulated Conditions

This compound has been shown to block dihydrotestosterone (DHT)-induced cell proliferation in AR-dependent cell lines like LNCaP and VCaP. selleckchem.combiocompare.comnih.gov This effect on cell proliferation has been reported to be similar to that of MDV-3100 (Enzalutamide), a second-generation anti-androgen used in refractory prostate cancer. selleckchem.combiocompare.comnih.gov Treatment with this compound also inhibits the expression of genes that are bound to ASH2L after AR stimulation. selleckchem.combiocompare.comnih.gov Gene Set Enrichment Analysis (GSEA) revealed that this compound treatment blocked the induction of AR-upregulated genes in DHT-stimulated VCaP cells. nih.gov

Induction of Programmed Cell Death

This compound has been observed to induce programmed cell death, specifically apoptosis, in certain cancer cell lines.

Apoptotic Pathways Activation (e.g., PARP Cleavage)

Treatment with this compound has been shown to induce apoptosis in VCaP cells. selleckchem.combiocompare.comnih.gov Evidence for this includes the observation of PARP (cPARP) cleavage. selleckchem.combiocompare.comnih.gov Cleaved PARP is considered a marker of apoptosis, as PARP is a DNA repair enzyme that is cleaved and inactivated by caspase-3 during the apoptotic process. researchgate.net

Effects on Cellular Differentiation

While the primary focus of research on this compound has been its effects on proliferation and apoptosis in cancer, some studies on related menin-MLL inhibitors or in different contexts provide insights into potential effects on differentiation.

Preclinical Efficacy of Mi-136 in Disease Models

Application in Castration-Resistant Prostate Cancer (CRPC) Models

In Vitro Studies on AR Signaling Inhibition

In vitro studies have demonstrated that MI-136 can inhibit AR signaling in prostate cancer cell lines medchemexpress.comnih.govselleckchem.com. AR-positive cell lines, including VCaP, LNCaP, and 22RV1, were found to be sensitive to this compound in cell viability assays medchemexpress.comnih.govselleckchem.com. Treatment with this compound blocked dihydrotestosterone (DHT)-induced cell proliferation in AR-dependent cell lines like LNCaP and VCaP nih.govselleckchem.com. The effect of this compound on cell proliferation was observed to be similar to that of MDV-3100 (enzalutamide), a second-generation anti-androgen used for refractory prostate cancer nih.govselleckchem.com. This compound concentrations as low as 10 µM were shown to inhibit the menin-MLL interaction in prostate cancer cells nih.gov. Treatment with this compound also induced apoptosis in VCaP cells, indicated by PARP cleavage selleckchem.com.

In Vivo Xenograft Models and Tumor Growth Modulation

The efficacy of this compound in inhibiting tumor growth in vivo has been examined using prostate cancer xenograft models nih.govapexbt.comselleckchem.com. In VCaP xenografts, treatment with this compound at a dosage of 40 mg/kg administered intraperitoneally led to a modest but significant reduction in tumor volume compared to vehicle-treated controls medchemexpress.comnih.govapexbt.comselleckchem.com. This reduction in tumor growth was observed without a significant effect on the body weight of the mice nih.govapexbt.comselleckchem.com. Studies also investigated the impact of this compound treatment in the context of murine castration, which simulates androgen deprivation nih.gov. This compound treatment restricted the proliferation of castration-resistant tumors in mice nih.gov.

Transcriptional Program Modulation (e.g., AR Target Genes)

This compound has been shown to modulate the transcriptional program regulated by the AR nih.govselleckchem.comdcchemicals.combiocat.combiocompare.com. Treatment with this compound inhibited the DHT-induced expression of AR target genes nih.govselleckchem.comdcchemicals.combiocat.combiocompare.com. Inhibition of PSA protein expression was observed in both VCaP and LNCaP cells upon treatment with this compound nih.gov. Microarray analysis on DHT-stimulated VCaP cells pre-treated with this compound revealed that this compound treatment blocked the induction of AR-upregulated genes nih.gov. This compound also inhibited the expression of genes that were bound to ASH2L after AR stimulation nih.govselleckchem.com. Mechanistically, this compound inhibits AR-mediated transcription by blocking MLL recruitment, primarily at the level of the menin-MLL interaction nih.govcaymanchem.com. Specific AR target genes like TMPRSS2 and FKBP5 showed reduced transcription upon this compound treatment, contributing to the inhibition of AR-dependent cell growth in prostate cancer nih.govresearchgate.net.

Efficacy in MLL-Rearranged Leukemia Models

Chromosomal translocations affecting the Mixed Lineage Leukemia (MLL) gene are associated with aggressive acute leukemias that are often resistant to therapy apexbt.comaacrjournals.orgnih.gov. The oncogenic activity of MLL fusion proteins is dependent on their interaction with menin, making this interaction a target for therapeutic intervention mdedge.comapexbt.comaacrjournals.orgnih.gov.

Inhibition of Leukemic Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of MLL-rearranged leukemia cells apexbt.com. This compound was found to potently inhibit the menin interaction with MLL and block the proliferation of MLL leukemia cells at submicromolar concentrations apexbt.com. For instance, this compound exhibited a GI50 of 0.55 µM in MLL-AF9 cells apexbt.com. This indicates that this compound represents a valuable pharmacophore for menin-MLL inhibitors apexbt.com.

In Vivo Studies Demonstrating Disease Progression Blockage

While the search results primarily highlight the efficacy of related compounds like MI-463 and MI-503 in blocking the progression of MLL leukemia in vivo, they also establish that this compound served as an advanced molecular scaffold for the development and optimization of these more potent inhibitors apexbt.comaacrjournals.orgnih.gov. Studies with MI-463 and MI-503, which are inhibitors of the menin-MLL interaction developed from the thienopyrimidine class represented by this compound, showed profound effects in MLL leukemia cells and substantial survival benefit in mouse models of MLL leukemia apexbt.comaacrjournals.orgnih.gov. These related compounds demonstrated potent anti-leukemic effects in vivo when applied as single agents nih.gov. The development and in vivo success of these compounds underscore the therapeutic potential of targeting the menin-MLL interaction, initially explored with compounds like this compound, for blocking the progression of MLL-rearranged leukemia apexbt.comaacrjournals.orgnih.gov.

Gene Expression Signatures Reversal

In the context of MLL-rearranged leukemia cells, menin-MLL inhibitors, including analogs of this compound, have been shown to reverse specific gene expression signatures. Studies using transcriptome analysis have demonstrated that treatment with this compound can lead to the significant downregulation of certain pathways. nih.govchenliulab.orgresearchgate.netresearchgate.net For instance, in endometrial cancer organoids, the hypoxia-inducible factor (HIF) pathway was identified as the most significantly downregulated pathway following this compound treatment. nih.govchenliulab.orgresearchgate.netresearchgate.net This suggests that this compound can alter the expression of genes associated with this pathway. nih.govchenliulab.orgresearchgate.netresearchgate.net

Effectiveness in Endometrial Cancer Models

This compound has been investigated for its therapeutic potential in endometrial cancer models, showing promising results in both laboratory and animal studies. nih.govchenliulab.orgresearchgate.netmedkoo.comnih.govresearchgate.net

In Vitro Studies Using Organoid Models

Tumor organoids, which are three-dimensional cultures that mimic the structure and function of original tumors, have been utilized to evaluate the effectiveness of this compound in endometrial cancer. nih.govchenliulab.orgresearchgate.netnih.gov An unbiased drug screening using drivers-defined tumor organoids from mouse endometrial cancer identified this compound as a potential inhibitor. nih.govchenliulab.org this compound demonstrated a strong inhibitory effect on the growth of these organoids. chenliulab.org Higher concentrations of this compound (5 and 10 µM) were observed to completely inhibit growth and induce cell death in tumor organoids. chenliulab.org The half-maximal inhibitory concentration (IC50) of this compound on these endometrial cancer organoids was reported as 4.5 µM. chenliulab.orgresearchgate.net Furthermore, this compound significantly inhibited the growth of endometrial cancer organoids derived from human patients. nih.govchenliulab.orgresearchgate.netmedkoo.comnih.govresearchgate.net

The effect of this compound on cell proliferation in organoids has also been studied. An EdU incorporation assay showed that this compound treatment significantly reduced proliferation, suggesting this as a primary mechanism for its growth inhibitory effect in this model. chenliulab.org

Data from in vitro organoid studies:

| Model Type | This compound Concentration | Observed Effect | IC50 (if reported) | Reference |

| Mouse Endometrial Cancer Organoids | 10 µM | Nearly 100% inhibition | - | chenliulab.org |

| Mouse Endometial Cancer Organoids | 5 and 10 µM | Complete inhibition, induced death | - | chenliulab.org |

| Mouse Endometrial Cancer Organoids | - | Growth Inhibition | 4.5 µM | chenliulab.orgresearchgate.net |

| Human Endometrial Cancer Organoids | - | Significant Growth Inhibition | - | nih.govchenliulab.orgresearchgate.netmedkoo.comnih.govresearchgate.net |

In Vivo Orthotopic Models of Tumor Growth Inhibition

The therapeutic capacity of this compound has also been validated in vivo using orthotopic models of endometrial cancer. nih.govchenliulab.orgresearchgate.net In one study, an orthotopic endometrial cancer mouse model was generated by injecting cancer organoids into the uterus of nude mice. chenliulab.org These tumors were monitored using bioluminescence imaging. chenliulab.orgresearchgate.net Treatment with this compound led to a significant reduction in tumor growth compared to control groups. researchgate.netresearchgate.net Bioluminescence imaging revealed reduced tumor growth and signal intensity in this compound treated mice. researchgate.netresearchgate.net This treatment also resulted in an extension of the average survival duration in the endometrial cancer mouse model. researchgate.netresearchgate.net

Correlation with HIF Pathway Regulation

Research indicates a strong correlation between the effectiveness of this compound in endometrial cancer models and its regulation of the HIF pathway. nih.govchenliulab.orgresearchgate.netresearchgate.netnih.govresearchgate.netscispace.com Transcriptome analysis of endometrial cancer organoids treated with this compound showed that the HIF pathway was the most significantly downregulated pathway. nih.govchenliulab.orgresearchgate.netresearchgate.net This suggests that this compound exerts its anti-tumor effects, at least in part, by modulating the expression of genes within the HIF signaling cascade. nih.govchenliulab.orgresearchgate.netresearchgate.net Further evidence supporting this correlation comes from studies where the loss of HIF1A or HIF1B partially phenocopied the inhibitory effects of this compound on tumor organoid growth. nih.govchenliulab.orgresearchgate.net Additionally, components of the menin-MLL complex, the target of this compound, have been shown to repress the expression of HIF target genes. nih.govchenliulab.orgresearchgate.net MEN1, a gene encoding a component of the menin-MLL complex, is upregulated in human endometrial cancers and its expression correlates with HIF1A levels, which is associated with poor prognosis. nih.govchenliulab.orgresearchgate.net This further supports the link between the menin-MLL complex, the HIF pathway, and endometrial cancer progression, highlighting the relevance of this compound's mechanism of action. nih.govchenliulab.orgresearchgate.net

Advanced Methodologies in Mi-136 Research

In Vivo Research Models

Murine Xenograft Models

Murine xenograft models involve transplanting human cancer cells or tumor tissue into immunodeficient mice. These models are widely used to study tumor growth, metastasis, and response to therapy in a living system. In the context of MI-136 research, xenograft models, such as those using VCaP castration-resistant prostate cancer cells, have demonstrated that this compound can lead to a significant decrease in tumor growth compared to control groups medchemexpress.com. Xenograft models provide an in vivo platform to assess the anti-tumor activity of this compound and its impact on tumor progression nih.gov.

Orthotopic Tumor Models

Orthotopic tumor models involve implanting cancer cells or tissue into the corresponding organ or tissue site in mice where the cancer originated in humans. This approach is considered more clinically relevant than subcutaneous xenografts as it better mimics the tumor microenvironment, metastatic patterns, and response to treatment pharmalegacy.commdpi.com. Studies on this compound have utilized orthotopic models, such as in endometrial cancer, to validate its therapeutic capacity in vivo nih.govchenliulab.orgresearchgate.netresearchgate.net. Research using orthotopic endometrial cancer models has shown that this compound can repress in vivo tumor growth and reduce tumor signal intensity, leading to extended average survival duration in treated mice researchgate.netresearchgate.net.

Patient-Derived Organoid Models for Drug Screening and Validation

Patient-derived organoid (PDO) models are three-dimensional cultures derived directly from patient tumor tissue. PDOs maintain many of the histological and genetic characteristics of the original tumors, making them valuable tools for drug screening and personalized medicine approaches researchgate.netbmbreports.org. This compound research has leveraged PDO models, particularly in endometrial cancer, for unbiased drug screening and validation of its therapeutic effects nih.govchenliulab.orgresearchgate.net. These models have shown that this compound can significantly inhibit the growth of endometrial cancer organoids derived from patients nih.govchenliulab.orgresearchgate.net. Organoid models allow for the assessment of drug sensitivity and the exploration of potential combination therapies chenliulab.orgresearchgate.net.

Genetic Perturbation Techniques

Genetic perturbation techniques are employed to investigate the role of specific genes and pathways in cancer development and the response to this compound treatment.

CRISPR/Cas9-Mediated Gene Knockout (e.g., Men1, Kmt2a, Ash2l) for Target Validation

CRISPR/Cas9-mediated gene knockout is a powerful tool for precisely editing genomes to inactivate specific genes. This technique is used in this compound research to validate the involvement of key components of the menin-MLL complex, such as Men1, Kmt2a (also known as MLL1), and Ash2l, as therapeutic targets nih.govchenliulab.orgresearchgate.netresearchgate.net. Studies have shown that CRISPR/Cas9-mediated mutations of Men1, Kmt2a, and Ash2l inhibit the growth of tumor organoids, consistent with the inhibitory effects of this compound and suggesting that the menin-MLL complex is a direct target of the compound nih.govchenliulab.orgresearchgate.net. This genetic validation reinforces the understanding of this compound's mechanism of action, which involves disrupting the interaction between menin and MLL1 biorxiv.orgnih.gov.

Future Directions and Therapeutic Implications

Exploring Novel Combinatorial Therapeutic Strategies

Research into MI-136 and related menin-MLL inhibitors is actively exploring their potential in combination therapies to enhance efficacy and overcome resistance mechanisms. Studies have investigated combining this compound with other therapeutic agents, particularly in the context of cancer. For instance, combined inhibition of PI3K and MLL1, using inhibitors like this compound or MI-503, has shown synergistic effects in reducing viability and enhancing apoptosis in models of hormone receptor-positive (HR⁺), PIK3CA-mutant breast cancers. nih.govbiorxiv.orgresearchgate.netresearchgate.net This combination therapy reduced clonogenicity and cell proliferation more effectively than either monotherapy. nih.govbiorxiv.org The synergy between PI3K and MLL1 inhibition suggests a functional relationship between these pathways, where MLL inhibition may remodel chromatin to alter gene expression and support AKT activation, a downstream effector of PI3K signaling. biorxiv.org

Another area of investigation involves combining menin inhibitors like this compound with inhibitors targeting other components of chromatin remodeling complexes, such as DOT1L. Studies in endocrine therapy-resistant breast cancer cell lines have tested combinations of the DOT1L inhibitor EPZ5676 and the menin inhibitor this compound, observing a more pronounced down-regulation of ESR1 mRNA with the combined treatment compared to either compound alone. nih.gov This suggests that DOT1L and menin may act on common targets in estrogen-responsive breast cancer cells, and their combined inhibition could improve therapeutic response. nih.gov

Interactive Data Table: Cell Viability in Breast Cancer Cell Lines

| Cell Line | Treatment (Concentration) | Cell Viability (% of Control) |

| MCF7 | DMSO | 100 |

| MCF7 | Alpelisib | Data available in source nih.gov |

| MCF7 | This compound | Data available in source nih.gov |

| MCF7 | Alpelisib + this compound | Data available in source nih.gov |

| T47D | DMSO | 100 |

| T47D | Alpelisib | Data available in source nih.gov |

| T47D | This compound | Data available in source nih.gov |

| T47D | Alpelisib + this compound | Data available in source nih.gov |

Note: The table above represents hypothetical structure for interactive data presentation. Actual numerical data would be populated from specific research findings, such as those detailed in sources nih.govbiorxiv.orgresearchgate.netresearchgate.net, where cell viability curves and synergy calculations are presented.

Investigating Potential Applications in Additional Cancer Types or Diseases

While this compound is primarily studied for its role in MLL-rearranged and NPM1-mutated leukemias, its mechanism of action—disrupting the menin-MLL interaction—suggests potential applicability in other diseases where this interaction or related pathways play a role. Menin has been implicated in the pathogenesis of various cancer types beyond leukemia, including hepatocellular carcinoma, breast cancer, endometrial cancer, and prostate cancer, with elevated MEN1 expression correlating with disease progression in some cases. researchgate.net

Preclinical studies have explored the effect of this compound in castration-resistant prostate cancer, demonstrating its ability to block AR signaling and inhibit tumor growth in mice. caymanchem.commedchemexpress.com More recently, research using organoid models has investigated this compound as a potential inhibitor for endometrial cancer. researchgate.netresearchgate.net These studies found that this compound significantly inhibited the growth of endometrial cancer organoids derived from patients and regulated the HIF signaling pathway, suggesting a novel mechanism of action distinct from that in AML and prostate cancer. researchgate.netresearchgate.net The upregulation of MEN1 in human endometrial cancers and its correlation with HIF1A expression and poor prognosis further support the rationale for targeting menin in this context. researchgate.net

Addressing Challenges in the Development of Protein-Protein Interaction Inhibitors

The development of small molecule inhibitors targeting protein-protein interactions, including menin-MLL, faces significant challenges. aacrjournals.orgresearchgate.netebi.ac.uknih.govmedchemexpress.com These challenges stem from the nature of PPI interfaces, which are often large, flat, and lacking deep binding pockets that are typically targeted by traditional small molecule drugs. medchemexpress.com Other difficulties include the lack of readily available ligands as starting points for design, the absence of clear guiding principles for developing PPI modulators, and the need for high-resolution protein structures to inform design efforts. medchemexpress.com

Specific challenges encountered during the optimization of menin-MLL inhibitors like this compound have been documented. Structure-based design and medicinal chemistry efforts to optimize the thienopyrimidine class of inhibitors, represented by this compound, revealed that incorporating multiple substituents on the cyanoindole ring did not always positively impact activity or drug-like properties. aacrjournals.orgresearchgate.net This highlights the complexity in optimizing PPI inhibitors for desired therapeutic characteristics. Despite these challenges, systematic exploration of structural modifications based on this compound has led to the development of more potent derivatives with improved properties, such as MI-538. aacrjournals.orgresearchgate.netebi.ac.uknih.gov

Advancements in Medicinal Chemistry for Next-Generation Derivatives

Medicinal chemistry efforts have been crucial in developing more potent and drug-like derivatives based on the structure of this compound. Through structure-based design and extensive chemical synthesis, researchers have aimed to optimize the activity, selectivity, polarity, and pharmacokinetic profiles of menin-MLL inhibitors. aacrjournals.orgresearchgate.netebi.ac.uknih.gov

A notable example is the development of MI-538, which emerged from the systematic exploration of substituents on the indole ring of this compound. aacrjournals.orgresearchgate.netebi.ac.uknih.gov MI-538 demonstrates significantly increased activity, binding to menin with a Kᴅ of 6.5 nM, and showed superior cellular activity in MLL-AF9 transformed leukemic cells (GI₅₀ = 83 nM) compared to this compound. aacrjournals.orgresearchgate.net In a mouse xenograft model of MLL leukemia, MI-538 significantly reduced tumor growth. aacrjournals.orgresearchgate.netebi.ac.uknih.gov This illustrates the progress made in developing next-generation derivatives with improved properties suitable for in vivo studies and potential therapeutic applications. aacrjournals.orgresearchgate.netebi.ac.uknih.gov Continued advancements in medicinal chemistry, including strategies for overcoming challenges like low solubility often associated with certain structural motifs, will be essential for the further development of potent and effective menin-MLL inhibitors. nih.govmdpi.comrsc.org

Interactive Data Table: Comparison of this compound and MI-538 Binding and Cellular Activity

| Compound | Target Interaction | Kᴅ (nM) | Cellular Activity (MLL-AF9 cells) | GI₅₀ (nM) |

| This compound | Menin-MLL | 23.6 caymanchem.commedchemexpress.com | Inhibition of cell growth | Not specified in sources aacrjournals.orgresearchgate.net |

| MI-538 | Menin-MLL | 6.5 aacrjournals.orgresearchgate.net | Inhibition of cell growth | 83 aacrjournals.orgresearchgate.net |

Q & A

Q. What is the molecular mechanism of MI-136 in targeting androgen receptor (AR) signaling in prostate cancer?

this compound disrupts the interaction between the menin-MLL protein complex and AR, thereby inhibiting AR-mediated transcriptional activation of target genes. This is validated through immunoprecipitation (IP) assays using anti-menin antibodies in castration-resistant prostate cancer (CRPC) cell lines (e.g., VCaP), followed by immunoblotting to assess AR-MLL binding reduction post-MI-136 treatment . Dose-dependent suppression of AR target genes (e.g., PSA) is measured via qRT-PCR or luciferase reporter assays .

Q. What experimental models are commonly used to evaluate this compound efficacy in preclinical studies?

- In vitro : CRPC cell lines (LNCaP, VCaP) treated with this compound (0.1–10 µM) to assess proliferation via MTT assays and AR signaling via Western blot .

- In vivo : Orthotopic mouse models of prostate or endometrial cancer, where tumor growth inhibition is monitored via bioluminescence imaging. This compound is administered intraperitoneally at doses ranging from 10–50 mg/kg/day .

Q. How is this compound’s inhibition of the HIF pathway characterized in endometrial cancer?

Endometrial cancer organoids are treated with this compound (IC50 = 4.5 µM) to quantify downregulation of HIF pathway components (e.g., Nos2, Cav1) via RNA-seq or immunohistochemistry. Tumor growth suppression is validated in orthotopic mouse models, with survival rates and bioluminescence intensity as endpoints .

Advanced Research Questions

Q. What methodological challenges arise when assessing this compound’s specificity for menin-MLL interactions?

- Off-target profiling : Competitive binding assays using recombinant menin and MLL proteins to calculate binding affinity (Kd).

- Genetic validation : siRNA knockdown of menin/MLL in cell lines to confirm that this compound’s effects are abolished in knockout models .

- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to identify non-HIF/AR pathways affected, ensuring target specificity .

Q. How do researchers address contradictory findings in this compound’s role in immune modulation?

this compound’s dual role in STAT3/PD-L1 suppression (pro-immunogenic) and MDSC reduction (potentially immunosuppressive) requires context-dependent analysis:

- Immune profiling : Flow cytometry of tumor-infiltrating lymphocytes (TILs) and myeloid-derived suppressor cells (MDSCs) in this compound-treated vs. control mice .

- Combination studies : Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic effects .

Q. What strategies optimize this compound delivery to overcome pharmacokinetic limitations?

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve this compound’s solubility and bioavailability in vivo.

- Dose fractionation : Lower, frequent doses (e.g., 10 mg/kg twice daily) reduce toxicity while maintaining efficacy, as shown in survival studies .

Q. How is this compound’s efficacy validated in patient-derived organoid models?

- Organoid culture : Endometrial cancer organoids are grown in Matrigel with growth factors and treated with this compound. Viability is assessed via ATP-based assays .

- Biomarker correlation : RNA-seq identifies HIF/AR pathway suppression, while patient survival data (e.g., TCGA) validate clinical relevance .

Methodological Guidelines

Q. What controls are essential in this compound dose-response experiments?

- Vehicle controls : DMSO-treated cells/mice to exclude solvent effects.

- Positive controls : Known menin-MLL inhibitors (e.g., MI-463) for comparative IC50 calculations .

- Rescue experiments : Overexpression of menin/MLL in CRISPR-edited cells to confirm target dependency .

Q. How should researchers design studies to evaluate this compound resistance mechanisms?

- Long-term exposure : Treat cell lines with sublethal this compound doses for 6–12 months; perform whole-exome sequencing to identify resistance mutations.

- Pathway enrichment analysis : Gene set enrichment analysis (GSEA) of resistant vs. parental cells to pinpoint compensatory pathways (e.g., PI3K/AKT) .

Q. What statistical methods are recommended for analyzing this compound’s combinatorial effects?

- Synergy scoring : Chou-Talalay combination index (CI) to quantify interactions with radiotherapy or immunotherapy .

- Multivariate regression : Adjust for covariates like tumor volume baseline and immune cell infiltration .

Data Reproducibility & Validation

- Experimental replication : Independent validation across ≥2 cell lines (e.g., VCaP and LNCaP for prostate cancer) .

- Public data integration : Cross-reference findings with TCGA or GEO datasets to confirm pathway relevance .

- Reporting standards : Follow Beilstein Journal guidelines for detailed experimental protocols and compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。